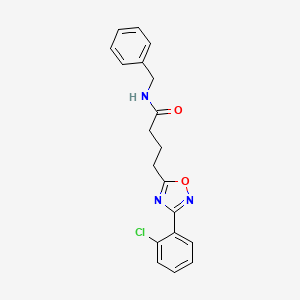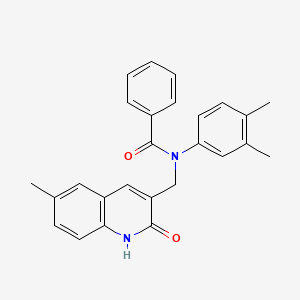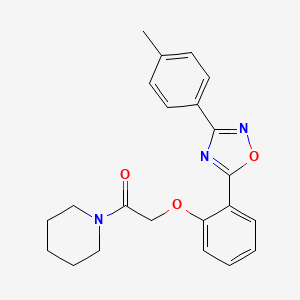
1-(piperidin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(piperidin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as PTOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
1-(piperidin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the central nervous system. The sigma-1 receptor is involved in various physiological functions such as pain perception, memory, and cognition. This compound binds to the sigma-1 receptor with high affinity and blocks its activity, leading to changes in cellular signaling pathways and physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channels and neurotransmitter release, and the regulation of cell survival and apoptosis. In addition, this compound has been shown to have neuroprotective effects in various disease models, including Alzheimer's disease, Parkinson's disease, and stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(piperidin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is its high selectivity and affinity for the sigma-1 receptor, which makes it a valuable pharmacological tool for investigating the role of sigma-1 receptors in various disease states. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
Future research on 1-(piperidin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone should focus on the development of more potent and selective sigma-1 receptor ligands for therapeutic purposes. In addition, further studies are needed to investigate the potential applications of this compound in other scientific fields, such as cancer research and immunology. Finally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(piperidin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone involves a multi-step process that includes the reaction of 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with 1-(piperidin-1-yl)propan-2-one in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
1-(piperidin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in various physiological functions such as pain perception, memory, and cognition. In pharmacology, this compound has been used as a pharmacological tool to investigate the role of sigma-1 receptors in various disease states. In medicinal chemistry, this compound has been used as a lead compound for the development of novel sigma-1 receptor ligands for therapeutic purposes.
Properties
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-9-11-17(12-10-16)21-23-22(28-24-21)18-7-3-4-8-19(18)27-15-20(26)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMGMTWTLHSGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)
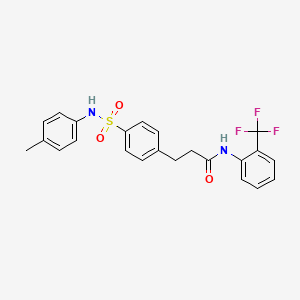
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
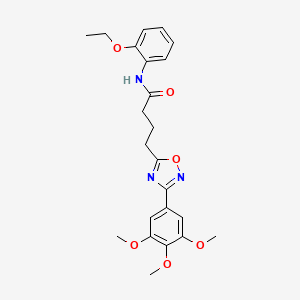
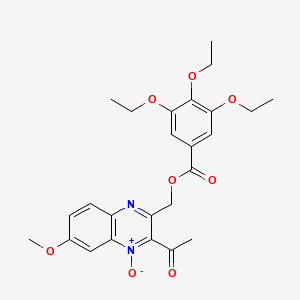
![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)


